Cas no 1342044-07-8 (4-(2-methyl-1H-imidazol-1-yl)-2-(propan-2-yl)aminobutanamide)

4-(2-methyl-1H-imidazol-1-yl)-2-(propan-2-yl)aminobutanamide 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole-1-butanamide, 2-methyl-α-[(1-methylethyl)amino]-
- 2-(Isopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide
- 4-(2-methyl-1H-imidazol-1-yl)-2-(propan-2-yl)aminobutanamide
- 4-(2-methyl-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]butanamide
- EN300-1139781
- AKOS012338965
- CS-0292612
- 1342044-07-8
-
- インチ: 1S/C11H20N4O/c1-8(2)14-10(11(12)16)4-6-15-7-5-13-9(15)3/h5,7-8,10,14H,4,6H2,1-3H3,(H2,12,16)
- InChIKey: ZCQHTCFYIBORAU-UHFFFAOYSA-N
- ほほえんだ: C(N1C=CN=C1C)CC(C(=O)N)NC(C)C
計算された属性
- せいみつぶんしりょう: 224.16371127g/mol
- どういたいしつりょう: 224.16371127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 72.9Ų
じっけんとくせい
- 密度みつど: 1.16±0.1 g/cm3(Predicted)
- ふってん: 448.1±40.0 °C(Predicted)
- 酸性度係数(pKa): 15.97±0.50(Predicted)
4-(2-methyl-1H-imidazol-1-yl)-2-(propan-2-yl)aminobutanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1139781-0.5g |
4-(2-methyl-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]butanamide |
1342044-07-8 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
Enamine | EN300-1139781-0.1g |
4-(2-methyl-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]butanamide |
1342044-07-8 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
Enamine | EN300-1139781-0.05g |
4-(2-methyl-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]butanamide |
1342044-07-8 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
Enamine | EN300-1139781-1.0g |
4-(2-methyl-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]butanamide |
1342044-07-8 | 1g |
$1442.0 | 2023-06-09 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363282-500mg |
2-(Isopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide |
1342044-07-8 | 98% | 500mg |
¥37389.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363282-50mg |
2-(Isopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide |
1342044-07-8 | 98% | 50mg |
¥28360.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1363282-100mg |
2-(Isopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide |
1342044-07-8 | 98% | 100mg |
¥34257.00 | 2024-08-09 | |
Enamine | EN300-1139781-10.0g |
4-(2-methyl-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]butanamide |
1342044-07-8 | 10g |
$6205.0 | 2023-06-09 | ||
Enamine | EN300-1139781-0.25g |
4-(2-methyl-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]butanamide |
1342044-07-8 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
Enamine | EN300-1139781-5.0g |
4-(2-methyl-1H-imidazol-1-yl)-2-[(propan-2-yl)amino]butanamide |
1342044-07-8 | 5g |
$4184.0 | 2023-06-09 |
4-(2-methyl-1H-imidazol-1-yl)-2-(propan-2-yl)aminobutanamide 関連文献
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
4-(2-methyl-1H-imidazol-1-yl)-2-(propan-2-yl)aminobutanamideに関する追加情報
4-(2-Methyl-1H-imidazol-1-yl)-2-(propan-2-yl)aminobutanamide: A Comprehensive Overview
The compound 4-(2-methyl-1H-imidazol-1-yl)-2-(propan-2-yl)aminobutanamide, identified by the CAS number 1342044-07-8, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of imidazole derivatives, which are widely studied for their diverse biological activities and synthetic versatility. The structure of this molecule incorporates an imidazole ring, a propanamine group, and a butanamide moiety, making it a unique candidate for further exploration in drug discovery and material science.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-(2-methyl-1H-imidazol-1-yl)-2-(propan-2-yl)aminobutanamide. Researchers have employed various methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to optimize the production process. These methods not only enhance the yield but also reduce the environmental footprint, aligning with the principles of green chemistry. The ability to synthesize this compound in large quantities has paved the way for its application in preclinical studies and industrial-scale production.
The biological activity of 4-(2-methyl-1H-imidazol-1-yl)-2-(propan-2-yl)aminobutanamide has been a focal point of recent investigations. Studies have demonstrated its potential as an anti-inflammatory agent, with promising results in reducing inflammation in animal models. Additionally, this compound has shown moderate inhibitory effects on certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase. These findings underscore its potential role in the development of therapeutic agents for conditions like Alzheimer's disease and other inflammatory disorders.
In terms of pharmacokinetics, 4-(2-methyl-1H-imidazol-1-yli)-butanamide exhibits favorable absorption profiles, making it a suitable candidate for oral drug delivery systems. Its bioavailability and metabolic stability have been evaluated in vitro and in vivo, revealing that it undergoes minimal first-pass metabolism, which is advantageous for maintaining therapeutic concentrations. Furthermore, preliminary toxicity studies indicate that this compound has a relatively low toxicity profile, suggesting its safety for further clinical evaluation.
The structural versatility of CAS No. 1342044–07–8 allows for extensive modifications to enhance its pharmacological properties. For instance, researchers have explored substituent effects on the imidazole ring to improve binding affinity to target proteins. These modifications have led to derivatives with enhanced selectivity and potency against specific molecular targets. Such tailored approaches are critical in addressing unmet medical needs and advancing personalized medicine.
In conclusion, 4-(2-methyl-H-imidazol-yli)-butanamide, or CAS No. 1342044–07–8, represents a promising compound with multifaceted applications across various scientific domains. Its synthesis methodologies, biological activities, pharmacokinetic profiles, and structural modifications highlight its potential as a valuable asset in both academic research and industrial development. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of innovative advancements in chemical and pharmaceutical sciences.
1342044-07-8 (4-(2-methyl-1H-imidazol-1-yl)-2-(propan-2-yl)aminobutanamide) 関連製品
- 2229603-95-4(1-1-(2,3-dihydro-1H-inden-1-yl)cyclopropylethan-1-ol)
- 1515424-40-4(1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene)
- 2172190-56-4(7-fluoro-1H-indazole-3-sulfonamide)
- 1018665-45-6(1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine)
- 1336976-29-4(3-(3-bromo-5-fluorophenyl)methylpiperidine)
- 20039-37-6(Pyridinium dichromate)
- 49803-28-3(3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one)
- 1342347-34-5(5-(4-bromophenyl)pentan-2-ol)
- 324780-18-9(2-phenyl-N-3-(trifluoromethyl)phenylquinoline-4-carboxamide)
- 73080-75-8(Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano3,2-cquinoline-2-carboxylic Acid Ester)




